2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a methyl group at position 2, and a sulfanyl-acetamide moiety linked to an N-(2-methoxyphenyl) group. The methoxy and acetamide substituents may influence solubility, binding affinity, and selectivity compared to simpler analogs.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-12-22-20-13-9-17(29-3)18(30-4)10-15(13)24-21(26(20)25-12)31-11-19(27)23-14-7-5-6-8-16(14)28-2/h5-10H,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXQAPAHHDJIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the condensation of appropriate starting materials under mild acidic or neutral conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the triazoloquinazoline core.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar triazoloquinazoline structures exhibited potent antiproliferative activity with GI50 values comparable to established chemotherapeutic agents like Doxorubicin .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound 18 | MCF-7 (Breast Cancer) | 1.20 |
| Compound 19 | A549 (Lung Cancer) | 1.80 |
| Compound 20 | HeLa (Cervical Cancer) | 2.44 |
The structure–activity relationship (SAR) analyses indicate that modifications at specific positions on the quinazoline moiety can significantly influence cytotoxic potency. For example, the introduction of an allyl group at the N-3 position was found to enhance activity dramatically .
Case Studies and Research Findings
- In Vitro Studies : Research conducted on various cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-10A, indicating a favorable therapeutic index .
- In Vivo Efficacy : Animal models treated with similar quinazoline derivatives showed significant tumor regression without substantial side effects, highlighting their potential for clinical application in oncology .
- Pharmacokinetics : Studies have indicated that modifications in the molecular structure can improve solubility and bioavailability, which are critical factors for drug efficacy. The incorporation of methoxy groups has been linked to enhanced pharmacokinetic profiles in related compounds .
Mechanism of Action
The mechanism of action of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, substituents, and known applications.
Table 1: Structural and Functional Comparison
Key Observations:
Triazoloquinazoline vs. Triazolopyrimidine: The target compound’s triazoloquinazoline core differs from flumetsulam’s triazolopyrimidine scaffold.
Substituent Effects :
- The 8,9-dimethoxy groups in the target compound may improve membrane permeability compared to flumetsulam’s difluorophenyl group, which is optimized for herbicidal activity via sulfonamide-mediated enzyme inhibition .
- The sulfanyl-acetamide moiety in the target compound contrasts with oxadixyl’s oxazolidinyl group. Sulfanyl linkages are less common in agrochemicals but may offer metabolic stability in pharmacological contexts.
The methoxy and acetamide groups could modulate selectivity for adenosine subtypes (A1, A2A, etc.), as seen in related compounds .
Biological Activity
The compound 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 398.48 g/mol
Anticancer Properties
Recent studies have demonstrated that compounds related to triazoloquinazolines exhibit significant anticancer activity. For instance, research indicates that derivatives of quinazoline can act as intercalative agents against DNA and inhibit topoisomerase II (Topo II), a key enzyme in DNA replication. The cytotoxicity of these compounds has been evaluated against various cancer cell lines.
| Compound | IC (μM) | Cell Line |
|---|---|---|
| Compound 16 | 6.29 | HepG2 |
| Compound 17 | 4.44 | HCT-116 |
| Compound 18 | 7.56 | MCF-7 |
These results suggest that the structural modifications in the triazoloquinazoline core significantly influence their biological activity .
The mechanism of action for this compound involves several pathways:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting their structure and function.
- Enzyme Inhibition : It may inhibit specific kinases and other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival .
Study on Cytotoxicity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the cytotoxic effects of various quinazoline derivatives. The study found that certain substitutions enhanced cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The presence of bulky groups was noted to affect binding affinity to DNA and enzyme targets .
Anti-inflammatory Activity
Another aspect of research focused on the anti-inflammatory properties of quinazoline derivatives. A specific derivative demonstrated significant inhibition in carrageenan-induced paw edema models, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
